NVP-AST487 - 630124-46-8

NVP-AST487

Catalog Number: EVT-287361
CAS Number: 630124-46-8
Molecular Formula: C26H30F3N7O2
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-AST487 is a small molecule kinase inhibitor with a high affinity for the RET (rearranged during transfection) proto-oncogene. [, ] It acts as an ATP-competitive inhibitor, targeting both wild-type and mutant forms of RET kinase. [, ] NVP-AST487 has demonstrated potent anti-tumor activity in preclinical models of various cancers, including medullary thyroid cancer (MTC), breast cancer, and acute myeloid leukemia (AML). [, , ]

Source and Classification

AST 487 was developed as part of research efforts aimed at inhibiting specific kinases involved in oncogenesis. Its chemical structure is represented by the CAS number 630124-46-8. The compound has shown significant potency against RET kinase with an IC50 value of approximately 0.88 µM, indicating its effectiveness in inhibiting kinase activity in vitro .

Synthesis Analysis

The synthesis of AST 487 involves several steps typical for the production of small molecule inhibitors. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Urea Linkage: The initial step typically involves the reaction between an appropriate aniline derivative and an isocyanate to form the urea moiety.
  2. Substitution Reactions: Further modifications are introduced via electrophilic aromatic substitution or nucleophilic attacks to introduce the diphenyl structure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis, although detailed experimental conditions are not extensively documented in public literature.

Molecular Structure Analysis

The molecular structure of AST 487 can be characterized by its distinctive diphenyl urea framework. This structure allows for specific interactions with the ATP binding site of RET kinase. Key structural features include:

  • Molecular Formula: C20_{20}H22_{22}N4_{4}O
  • Molecular Weight: Approximately 334.42 g/mol
  • 3D Conformation: Molecular modeling studies suggest that AST 487 adopts a conformation that facilitates effective binding within the active site of RET, likely stabilizing the DFG-out conformation commonly associated with type II kinase inhibitors .
Chemical Reactions Analysis

AST 487 participates in various chemical reactions primarily through its interactions with kinase targets. Key reactions include:

  1. Inhibition of Kinase Activity: AST 487 binds to the ATP binding pocket of RET kinase, preventing ATP from engaging with the enzyme, thus inhibiting its phosphorylation activity.
  2. Selective Inhibition: The compound has demonstrated selectivity against other kinases such as KDR (VEGFR-2), Flt-3, and c-Kit, although it primarily targets RET-driven pathways .

The efficacy of AST 487 against RET mutations has been validated through cellular assays where it significantly inhibited cell proliferation in models expressing mutant forms of RET.

Mechanism of Action

The mechanism by which AST 487 exerts its inhibitory effects on RET kinase involves:

  1. Binding Affinity: AST 487 binds competitively to the ATP-binding site of RET, leading to decreased autophosphorylation and subsequent downstream signaling events.
  2. Downstream Effects: Inhibition results in reduced activation of key signaling pathways such as phospholipase C gamma (PLCγ) and extracellular signal-regulated kinases (ERK), which are crucial for cell growth and survival .

Studies have shown that treatment with AST 487 leads to significant reductions in tumor size in xenograft models harboring RET mutations, confirming its potential therapeutic utility .

Physical and Chemical Properties Analysis

AST 487 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.
  • Stability: The compound remains stable when stored at low temperatures (-20°C), maintaining its integrity for extended periods.
  • Melting Point: Specific melting point data is not universally reported but is critical for characterizing purity during synthesis.

These properties are essential for formulating AST 487 for biological assays and therapeutic applications.

Applications

AST 487 holds promise in various scientific applications:

  1. Cancer Therapy: Primarily investigated for its role in treating thyroid cancers driven by RET mutations, it has shown efficacy in preclinical models.
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying RET signaling pathways and their implications in oncogenesis.
  3. Combination Therapies: Potentially used alongside other therapeutic agents to enhance treatment efficacy against resistant cancer phenotypes.
Molecular Mechanisms of Action in Oncogenic Signaling

RET Kinase Inhibition: Selectivity and ATP-Competitive Binding Dynamics

AST-487 (NVP-AST 487) is a potent urea-based inhibitor targeting the rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase implicated in thyroid, lung, and bladder cancers. Its chemical structure (C₂₆H₃₀F₃N₇O₂; MW 529.56 g/mol) features a trifluoromethylphenyl-urea scaffold that facilitates high-affinity binding to the RET kinase domain [2]. AST-487 functions as an ATP-competitive inhibitor with an IC₅₀ of 0.88 µM against RET kinase [2] [6]. Structural analyses reveal that AST-487 exploits unique vulnerabilities within the RET active site:

  • Post-Lysine Pocket (PKP) Engagement: Binds a hydrophobic pocket adjacent to catalytic lysine (K758), formed by residues L760, E768, and L772. This pocket is accessible only when the P-loop adopts an "open" conformation and the αC-helix maintains an "in" orientation [6].
  • Selectivity Determinants: The synchronous P-loop/αC-helix configuration in RET creates a distinct druggable landscape absent in many kinases. Hydrophobic contacts and π-cation interactions with K758 stabilize binding, conferring >100-fold selectivity over VEGFR and FGFR kinases [6].

Table 1: Structural and Biochemical Parameters of AST-487 Binding to RET Kinase

ParameterValueSignificance
IC₅₀ (RET kinase)0.88 µMPrimary pharmacologic target affinity
P-loop conformationOpenEnables access to post-lysine pocket
αC-helix orientation"In"Stabilizes inhibitor binding
Key binding residuesK758, L760, E768, L772Critical for hydrophobic/electrostatic interactions

Disruption of RET-Driven Downstream Effectors (PLCγ, ERK)

RET activation triggers phosphorylation of downstream adaptors, including phospholipase C gamma (PLCγ) and extracellular signal-regulated kinase (ERK). AST-487 potently suppresses this signaling cascade:

  • PLCγ Inhibition: Dose-dependent reduction of RET-mediated PLCγ phosphorylation (Tyr⁷⁷¹ and Tyr⁷⁸³), disrupting calcium mobilization and protein kinase C (PKC) activation [2].
  • ERK Pathway Suppression: Blocks phosphorylation of ERK1/2 in RET-mutant thyroid cancer cells (e.g., TT cells) at concentrations ≥100 nM. This impairs mitogenic signaling and cell cycle progression [2] [7].In NIH3T3-RETC634W xenografts, oral AST-487 (30–50 mg/kg/day) reduces tumor growth correlating with diminished RET autophosphorylation and PLCγ/ERK inactivation [2].

Modulation of TERT Expression via RET-Dependent Transcriptional Regulation

AST-487 directly links RET signaling to telomerase reverse transcriptase (TERT) overexpression, a hallmark of bladder cancer and glioblastoma:

  • Transcriptional Repression: In bladder cancer cells (UMG12 line), AST-487 inhibits mutant TERT promoter-driven GFP expression by >70% at 1 µM. This occurs via RET-dependent suppression of ETS transcription factors (e.g., GABPA), which bind mutant TERT promoters [1] [4].
  • Orthogonal Validation: AST-487 reduces GFP-hTERT mRNA in wild-type (UWG6) and mutant (UMG12) promoter models but not in CMV-driven controls, confirming RET-specific TERT regulation [1].
  • Therapeutic Relevance: Dual RET/TERT alterations (e.g., in thyroid cancer) may heighten AST-487 sensitivity, positioning it as a precision oncology agent [1] [4].

Table 2: Effects of AST-487 on RET-Driven TERT Expression in Cellular Models

Cell ModelPromoter TypeAST-487 Effect (1 µM)Key Mechanism
UMG12 (bladder cancer)Mutant TERT (-124 bp)>70% ↓ GFP-hTERT expressionETS factor displacement
UWG6 (bladder cancer)Wild-type TERTSignificant ↓ GFP-hTERT mRNARET kinase dependency
UMUC3-CMV-GFP (control)CMVNo inhibitionRET-independent pathway exclusion

Cross-Reactivity with FLT3, c-Kit, and c-Abl Kinases: Structural Determinants

Despite RET selectivity, AST-487 exhibits off-target activity against FLT3, c-Kit, and c-Abl due to structural similarities in their ATP-binding pockets:

  • FLT3 Inhibition: Suppresses FLT3-driven proliferation in Baf3 cells (IC₅₀ = 34 ± 4 nM), relevant to acute myeloid leukemia [2] [7].
  • c-Kit/c-Abl Activity: Moderate inhibition (IC₅₀ ~100–500 nM) via conserved hinge-region interactions. The urea scaffold mimics ATP H-bonding patterns with gatekeeper residues [7] [10].
  • Selectivity Drivers: Contrast with second-generation RET inhibitors (e.g., LOXO-292) that optimize PKP occupancy for enhanced specificity. AST-487’s diphenylurea moiety permits broader kinome interactions [6].

Table 3: Kinase Inhibition Profile of AST-487

Kinase TargetIC₅₀Cellular/Pathologic Relevance
RET0.88 µMThyroid/bladder cancer oncogenesis
FLT334 nMHematologic malignancies
c-Kit~100 nMGastrointestinal stromal tumors
c-Abl~500 nMChronic myeloid leukemia

Key Insight: AST-487 exemplifies how exploiting unique conformational states (e.g., RET’s open P-loop) enables targeted disruption of oncogenic drivers. Its dual suppression of RET kinase and downstream TERT transcription highlights the compound’s mechanistic versatility beyond canonical phosphorylation inhibition [1] [6].

Properties

CAS Number

630124-46-8

Product Name

AST 487

IUPAC Name

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea

Molecular Formula

C26H30F3N7O2

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37)

InChI Key

ODPGGGTTYSGTGO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

NVP AST487; NVP AST-487; NVP AST 487; NVP-AST487; NVP-AST-487; NVP-AST 487; AST 487; AST487; AST-487.

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.